

Elucidating the Structure of Methyl 5-Phenylisoxazole-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 5-phenylisoxazole-3-carboxylate*

Cat. No.: *B1268655*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of **methyl 5-phenylisoxazole-3-carboxylate**. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of their structure is paramount for structure-activity relationship (SAR) studies and rational drug design. This document outlines the key spectroscopic and synthetic methodologies employed to confirm the structure of this heterocyclic compound.

Molecular Structure and Properties

Methyl 5-phenylisoxazole-3-carboxylate is a heterocyclic compound with the chemical formula $C_{11}H_9NO_3$ and a molecular weight of 203.19 g/mol. The molecule consists of a central isoxazole ring substituted with a phenyl group at the 5-position and a methyl carboxylate group at the 3-position. A reported melting point for this compound is 81°C.

Spectroscopic Data for Structure Confirmation

The structural confirmation of **methyl 5-phenylisoxazole-3-carboxylate** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete,

officially published dataset for this specific molecule is not readily available, the following data is predicted based on the analysis of closely related analogs and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isoxazole ring proton, and the methyl ester protons.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 1: Predicted NMR Spectroscopic Data for **Methyl 5-Phenylisoxazole-3-carboxylate**

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Multiplicity
~7.80 - 7.90	Multiplet
~7.45 - 7.60	Multiplet
~7.00	Singlet
~3.95	Singlet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **methyl 5-phenylisoxazole-3-carboxylate** is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for **Methyl 5-Phenylisoxazole-3-carboxylate**

Frequency (cm ⁻¹)	Functional Group
~3100 - 3000	C-H stretch (aromatic)
~1730	C=O stretch (ester)
~1610, 1580, 1490	C=C stretch (aromatic)
~1450	C=N stretch (isoxazole)
~1250	C-O stretch (ester)
~900 - 690	C-H bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **methyl 5-phenylisoxazole-3-carboxylate**, the molecular ion peak (M⁺) is expected at m/z 203.

Table 3: Predicted Mass Spectrometry Fragmentation for **Methyl 5-Phenylisoxazole-3-carboxylate**

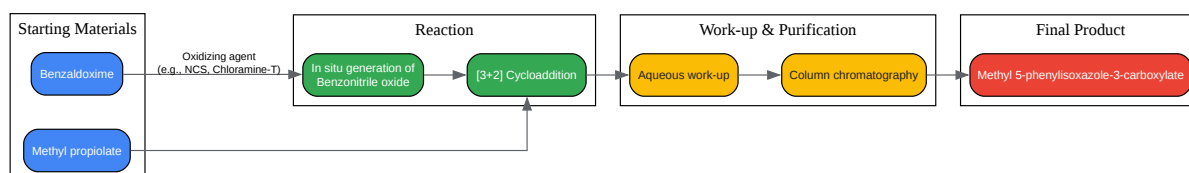
m/z	Fragment
203	[M] ⁺ (Molecular Ion)
172	[M - OCH ₃] ⁺
144	[M - COOCH ₃] ⁺
105	[C ₆ H ₅ CO] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The synthesis of **methyl 5-phenylisoxazole-3-carboxylate** can be achieved through several synthetic routes. Two common methods are the [3+2] cycloaddition reaction and the esterification of the corresponding carboxylic acid.

Synthesis via [3+2] Cycloaddition

This method involves the reaction of a nitrile oxide with an alkyne.



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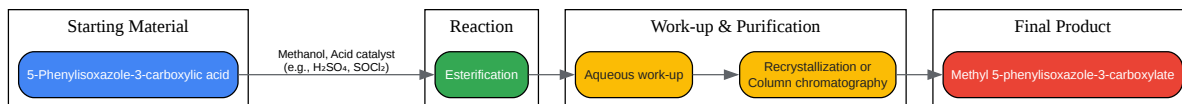
Synthetic workflow for the [3+2] cycloaddition route.

Protocol:

- In situ generation of benzonitrile oxide: To a solution of benzaldoxime in an appropriate solvent (e.g., dichloromethane or chloroform), a suitable oxidizing agent such as N-chlorosuccinimide (NCS) or Chloramine-T is added portion-wise at room temperature. The reaction is stirred until the complete conversion of the aldoxime.
- Cycloaddition: Methyl propiolate is added to the reaction mixture containing the in situ generated benzonitrile oxide. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **methyl 5-phenylisoxazole-3-carboxylate**.

Synthesis via Esterification of 5-Phenylisoxazole-3-carboxylic acid

This method involves the conversion of the corresponding carboxylic acid to its methyl ester.



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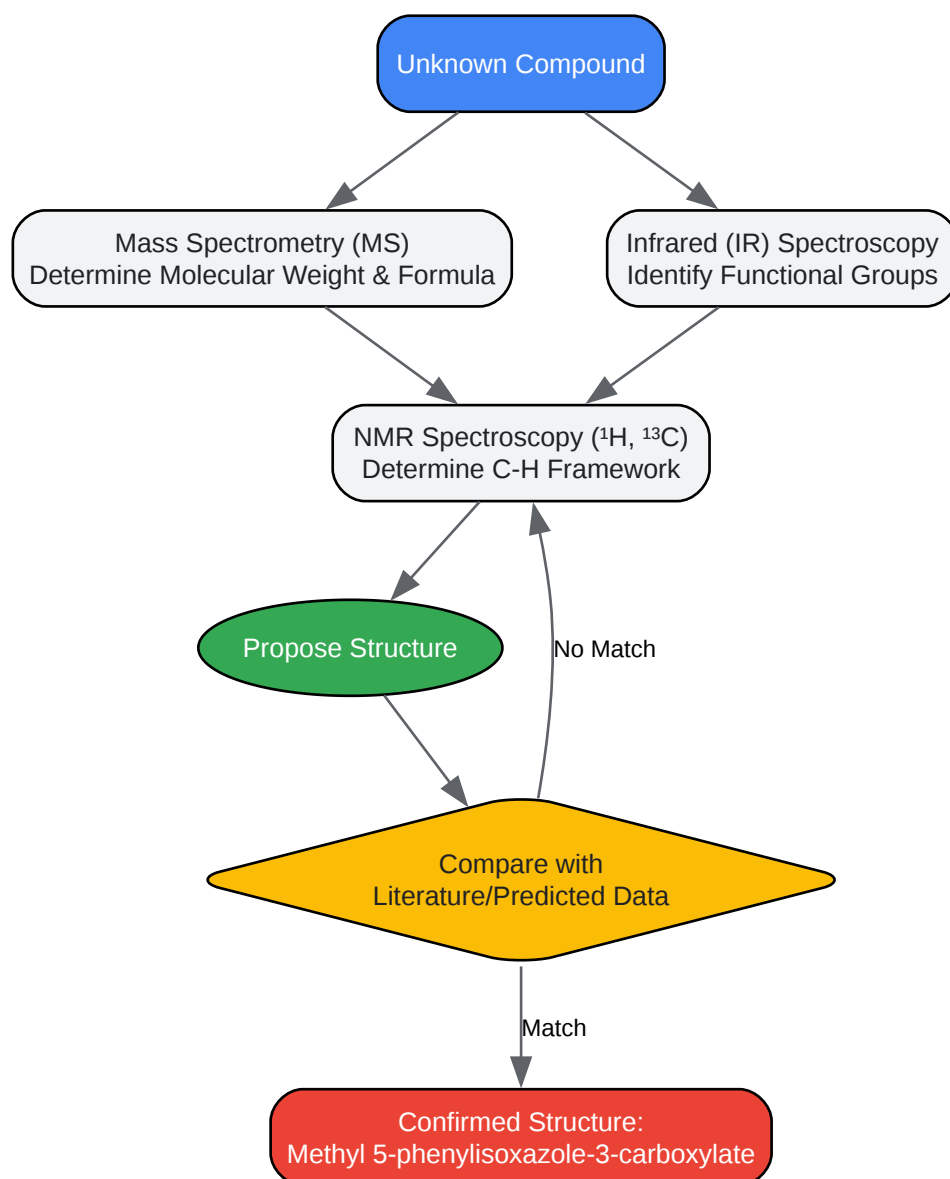
Synthetic workflow for the esterification route.

Protocol:

- **Reaction Setup:** 5-Phenylisoxazole-3-carboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added. Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride, followed by the addition of methanol.
- **Esterification:** The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.
- **Work-up:** After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
- **Purification:** The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield pure **methyl 5-phenylisoxazole-3-carboxylate**.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound like **methyl 5-phenylisoxazole-3-carboxylate** follows a logical progression of analytical techniques.



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Logical workflow for spectroscopic structure elucidation.

This guide provides a foundational understanding of the structural elucidation of **methyl 5-phenylisoxazole-3-carboxylate**, integrating predictive spectroscopic data with established synthetic protocols. This information is critical for researchers engaged in the synthesis and biological evaluation of novel isoxazole-based compounds.

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